molecular formula C18H18N2O2 B12251124 N-[(3,4-dimethoxyphenyl)methyl]quinolin-8-amine

N-[(3,4-dimethoxyphenyl)methyl]quinolin-8-amine

Cat. No.: B12251124
M. Wt: 294.3 g/mol
InChI Key: XGPRDDLWUVVWEA-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]quinolin-8-amine is a compound that belongs to the class of quinoline derivatives. Quinolines are nitrogen-containing heterocyclic aromatic compounds that have a wide range of applications in medicinal and industrial chemistry. This particular compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]quinolin-8-amine

InChI

InChI=1S/C18H18N2O2/c1-21-16-9-8-13(11-17(16)22-2)12-20-15-7-3-5-14-6-4-10-19-18(14)15/h3-11,20H,12H2,1-2H3

InChI Key

XGPRDDLWUVVWEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]quinolin-8-amine typically involves the reaction of 3,4-dimethoxybenzylamine with quinoline-8-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]quinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]quinolin-8-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]quinolin-8-amine is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific electronic and steric properties to the molecule. This modification can enhance its biological activity and selectivity compared to other quinoline derivatives .

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